

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Cat. No.:	B1416600

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one**: Synthesis, Properties, and Applications

Introduction

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one (CAS No. 1150617-92-7) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.^{[1][2]} Its rigid, fused bicyclic structure, combining a pyridine ring with a cyclopentanone moiety, offers a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom and a ketone functional group provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, tailored for researchers and professionals in the field of drug development. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are present in compounds explored for central nervous system (CNS) disorders and as kinase inhibitors, highlighting its potential as a key intermediate.^[3]

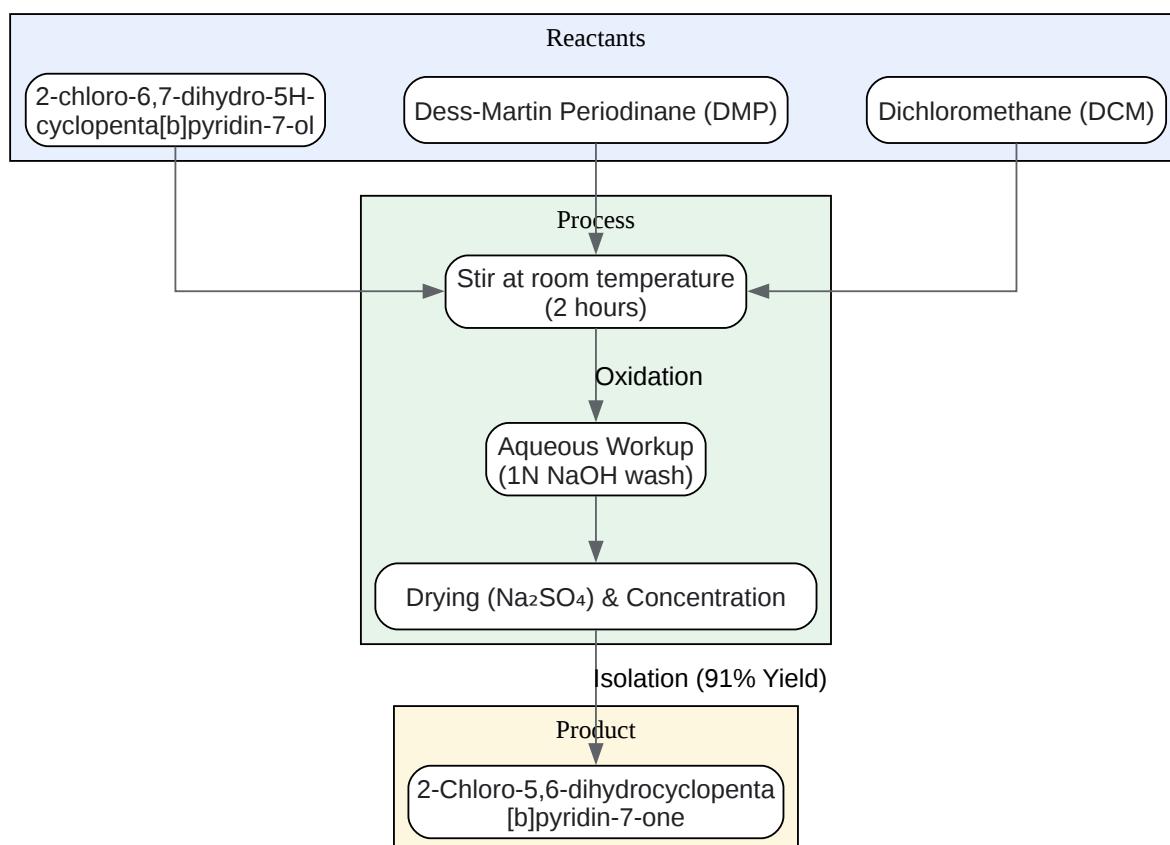
Physicochemical and Spectroscopic Profile

The fundamental properties of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** are critical for its use in synthesis and research. These data are essential for reaction planning, purification, and structural confirmation.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1150617-92-7	[4] [5]
Molecular Formula	C ₈ H ₆ CINO	[4] [5] [6]
Molecular Weight	167.59 g/mol	[4] [6] [7]
Melting Point	136-138 °C	[5]
Boiling Point	313.6 ± 42.0 °C (Predicted)	[5] [8]
Density	1.394 g/cm ³ (Predicted)	[8]
Appearance	Off-white solid (typical)	[9]

| InChI Key| LFTCYZANBKFQRY-UHFFFAOYSA-N |[\[8\]](#)[\[10\]](#) |


Spectroscopic Data

Structural elucidation is paramount in chemical synthesis. The reported spectroscopic data for this compound provide definitive confirmation of its identity.

- ¹H NMR (400 MHz, CDCl₃/CD₃OD): δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H).[\[4\]](#)
 - The signals at δ 7.64 and 7.39 correspond to the two protons on the pyridine ring.
 - The multiplets between δ 3.06 and 2.58 represent the four protons of the two methylene groups (-CH₂-) in the cyclopentanone ring.
- Mass Spectrometry (LCMS): (M+H)⁺: 168.1.[\[4\]](#)
 - This corresponds to the protonated molecule, confirming the molecular weight of 167.59 Da.

Synthesis and Experimental Protocol

The most direct and commonly cited synthesis of **2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one** involves the oxidation of its corresponding alcohol precursor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[4] The choice of Dess-Martin periodinane (DMP) as the oxidizing agent is strategic; it is a mild and highly selective reagent for converting primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions, which minimizes side reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5H-cyclopenta[b]pyridin-7(6H)-one | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one [myskinrecipes.com]
- 4. 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416600#2-chloro-5-6-dihydrocyclopenta-b-pyridin-7-one-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com